An In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a chlorinated derivative of the 6-azaindole scaffold, represents a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive characterization of this specific molecule is limited in publicly accessible literature, its structural motifs are prevalent in a variety of biologically active agents, particularly kinase inhibitors. This guide provides a comprehensive analysis of its core chemical properties, proposes a scientifically grounded synthetic pathway, discusses its predicted reactivity and spectroscopic data, and explores its potential applications in drug discovery. The insights herein are synthesized from data on analogous structures and foundational principles of heterocyclic chemistry to provide a robust working knowledge base for researchers.
Introduction: The Significance of the 6-Azaindole Core
The pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a key pharmacophore in modern drug development.[1] This scaffold is a bioisostere of indole, where a nitrogen atom replaces the C-6 carbon, altering the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1]
The introduction of a chlorine atom at the 7-position and a lactam function at the 2-position, as in 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, further functionalizes the core. The chlorine atom can serve as a synthetic handle for cross-coupling reactions, while the oxindole-like lactam moiety provides specific hydrogen bond donor and acceptor sites crucial for binding to protein targets.[2] This unique combination of features makes it a valuable, albeit under-documented, building block for creating complex molecular architectures targeting kinases and other enzymes.[3][4]
Molecular Structure and Predicted Physicochemical Properties
The core structure consists of a pyridine ring fused to a pyrrolidin-2-one ring. The chlorine substituent is located on the pyridine ring, adjacent to the fusion point.
Diagram of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Caption: Chemical structure of the title compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅ClN₂O | - |
| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (NH) | The pyrrole-like nitrogen of the lactam. |
| Hydrogen Bond Acceptors | 2 (C=O, Pyridine N) | The carbonyl oxygen and the pyridine nitrogen. |
| pKa (Acidic) | ~14-15 (NH) | Estimated based on similar lactam structures. |
| pKa (Basic) | ~2-3 (Pyridine N) | Electron withdrawal from the fused ring system reduces basicity. |
This table contains computationally predicted values and should be used as an estimation pending experimental verification.
Proposed Synthesis Pathway
A definitive, published synthesis for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not currently available. However, a logical and efficient synthetic route can be proposed based on established methodologies for constructing azaindole and oxindole scaffolds. The most plausible approach involves a multi-step sequence starting from a substituted pyridine.
Plausible Synthetic Workflow
The proposed synthesis begins with the well-documented Bartoli indole synthesis to create the 7-chloro-6-azaindole core, followed by a selective oxidation to install the C2-carbonyl group, forming the desired lactam.
Proposed Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Caption: A proposed two-step synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
This step is based on the established Bartoli reaction, a powerful method for indole and azaindole synthesis.[5]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Addition: Vinylmagnesium bromide (approx. 3.0 eq, 1 M solution in THF) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The causality here is that the vinyl Grignard reagent attacks the nitro-pyridine, initiating a cascade that will ultimately form the pyrrole ring.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.[6]
Step 2: Oxidation to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
The conversion of an indole or azaindole to its corresponding oxindole (lactam) can be achieved via several methods. A common strategy involves initial halogenation at the C2 position followed by hydrolysis.
-
Reaction Setup: The 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM) or THF and cooled to 0 °C.
-
Oxidative Halogenation: A reagent such as N-Bromosuccinimide (NBS) or tert-butyl hypochlorite (t-BuOCl) is added portion-wise. This electrophilic halogenation preferentially occurs at the electron-rich C2 position of the pyrrole ring.
-
Hydrolysis: Following the consumption of the starting material (monitored by TLC or LC-MS), water or an acid/DMSO mixture is added to the reaction. This hydrolyzes the unstable 2-halo intermediate to the desired 2-oxo product.
-
Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. The final product, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, is purified by recrystallization or column chromatography.
Chemical Reactivity and Spectroscopic Profile
The reactivity of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is governed by its distinct functional groups: the lactam, the chloro-pyridine moiety, and the methylene group at C3.
Key Reactivity Centers
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N1-H of the Lactam: This proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for N-alkylation or N-arylation, a common strategy in medicinal chemistry to modulate solubility and binding properties.
-
C7-Cl on the Pyridine Ring: The chlorine atom is a site for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups, enabling extensive structure-activity relationship (SAR) studies.[7]
-
C3 Methylene Group: The protons at the C3 position are adjacent to a carbonyl group, making them susceptible to deprotonation and subsequent alkylation or condensation reactions (e.g., Knoevenagel condensation) to introduce substituents at this position.
Reactivity Map
Caption: Key sites of chemical reactivity.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the N1-H proton (which may be broad and is exchangeable with D₂O, likely δ > 10 ppm), and a singlet for the C3 methylene protons (around δ 3.5-4.0 ppm).
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the lactam carbonyl (C2) in the δ 170-180 ppm region. Signals for the aromatic carbons of the pyridine ring would appear between δ 110-150 ppm, and the C3 methylene carbon would be found further upfield, around δ 35-45 ppm.
-
IR Spectroscopy: A strong, sharp absorption band between 1680-1720 cm⁻¹ would be indicative of the C=O stretch of the five-membered lactam ring. A broad absorption around 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing in an approximate 3:1 ratio. For C₇H₅³⁵ClN₂O, the expected exact mass would be around 168.01.
Applications in Drug Discovery
The primary application of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is as an advanced intermediate in the synthesis of targeted therapeutics. The pyrrolopyridine scaffold is a known "hinge-binder" for many protein kinases, where the pyridine nitrogen and the lactam NH group can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[8]
Derivatives of related scaffolds like pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines have shown potent inhibitory activity against a range of kinases, including:
-
FMS Kinase (CSF-1R): Implicated in inflammatory diseases and various cancers.[9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key targets in anti-angiogenic cancer therapies.[4]
-
Janus Kinases (JAKs): Involved in autoimmune disorders and myeloproliferative neoplasms.[10]
The title compound provides a versatile platform for generating libraries of potential kinase inhibitors by leveraging the reactivity at the N1, C3, and C7 positions to explore the chemical space around the core scaffold and optimize binding affinity and selectivity.
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, data from the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3) should be considered for handling protocols.
-
Hazards: Likely to be toxic if swallowed and may cause serious eye irritation or damage.[11]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a promising but currently under-characterized heterocyclic building block with significant potential in medicinal chemistry. Its structural features—a 6-azaindole core, a reactive chlorine handle, and a hydrogen-bonding lactam moiety—make it an ideal starting point for the synthesis of novel kinase inhibitors. This guide has provided a framework for understanding its properties and reactivity based on established chemical principles and data from analogous structures. Further experimental work is necessary to fully elucidate its chemical profile and unlock its full potential in the development of next-generation therapeutics.
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